Colforsin daropate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Colforsin daropate, also known as NKH477, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound is derived from the roots of the Coleus forskohlii plant and is known for its ability to activate the enzyme adenylate cyclase, which plays a crucial role in the regulation of various physiological processes in the body.

Applications De Recherche Scientifique

Pharmacokinetics in Cardiac Surgery

Colforsin daropate, a water-soluble forskolin derivative, is utilized for its positive inotropic and vasodilatory effects, particularly in the treatment of ventricular dysfunction. Research on patients undergoing coronary artery bypass grafting has explored its pharmacokinetics, revealing the need for specific dosage adjustments to maintain effective plasma concentration after cardiopulmonary bypass (Kikura, Morita, & Sato, 2004).

Anti-inflammatory Effects

A study on coronary artery bypass grafting patients showed that colforsin daropate hydrochloride significantly reduced levels of pro-inflammatory cytokines like interleukin 1beta, interleukin 6, and interleukin 8 after cardiopulmonary bypass. This indicates its potential as a therapeutic strategy for systemic inflammatory response associated with cardiopulmonary bypass (Hayashida et al., 2001).

Comparison with Other Cardiovascular Drugs

Research comparing colforsin daropate with other cardiovascular drugs such as isoproterenol, dopamine, and dobutamine has demonstrated its unique effectiveness. Colforsin daropate's ability to directly stimulate adenylate cyclase and its potent coronary vasodilator action make it a favorable option in the treatment of severe heart failure (Yoneyama et al., 2002).

Treatment of Acute Heart Failure

Colforsin daropate hydrochloride has been noted for its positive inotropic and vasodilator effects without causing hypotension, making it a novel drug for treating acute heart failure post open-heart surgery (Hibino et al., 2001).

Impact on Respiratory Function

Colforsin daropate has been shown to improve contractility in fatigued canine diaphragm, suggesting potential benefits for respiratory failure conditions (Fujii, Hoshi, & Toyooka, 2001).

Influence on Artery Grafts

A study evaluating its effect on blood flow in internal mammary artery grafts during coronary artery bypass grafting found that colforsin daropate significantly increased blood flow, suggesting its use in perioperative management (Hayashida et al., 2002).

Use in Treating Cerebral Vasospasm

Colforsin daropate hydrochloride has been used successfully in treating symptomatic vasospasms after aneurysmal subarachnoid hemorrhage, indicating its potential as a therapeutic tool for cerebral vasospasm (Suzuki et al., 2005).

Alleviation of Septic Lung Inflammation

Research indicates that colforsin daropate can alleviate septic lung inflammation and apoptosis, highlighting its potential in treating septic acute lung injury and mortality (Oishi et al., 2012).

Bronchorelaxant Effects

Intravenous colforsin daropate has been found to prevent thiamylal-fentanyl-induced bronchoconstriction, suggesting its efficacy as a bronchodilator in clinical settings (Wajima et al., 2002).

Effect on Cerebral Blood Flow

A study evaluating the impact of colforsin daropate on cerebral blood flow during cardiac surgery under cardiopulmonary bypass found no significant changes, indicating its safety in terms of cerebral blood flow management (Goto et al., 2004).

Propriétés

Numéro CAS |

113462-26-3 |

|---|---|

Nom du produit |

Colforsin daropate |

Formule moléculaire |

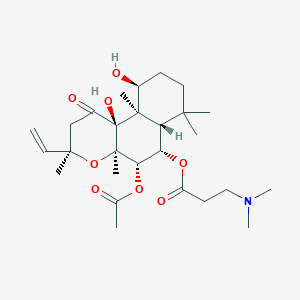

C27H43NO8 |

Poids moléculaire |

509.6 g/mol |

Nom IUPAC |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-(dimethylamino)propanoate |

InChI |

InChI=1S/C27H43NO8/c1-10-24(5)15-18(31)27(33)25(6)17(30)11-13-23(3,4)21(25)20(35-19(32)12-14-28(8)9)22(34-16(2)29)26(27,7)36-24/h10,17,20-22,30,33H,1,11-15H2,2-9H3/t17-,20-,21-,22-,24-,25-,26+,27-/m0/s1 |

Clé InChI |

RSOZZQTUMVBTMR-XGUNBQNXSA-N |

SMILES isomérique |

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)OC(=O)CCN(C)C |

SMILES |

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C |

SMILES canonique |

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C |

Autres numéros CAS |

113462-26-3 |

Synonymes |

colforsin daropate colforsin daropate hydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

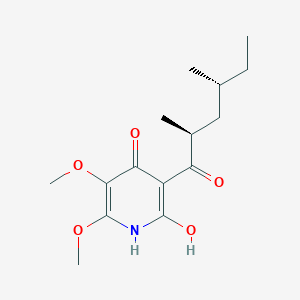

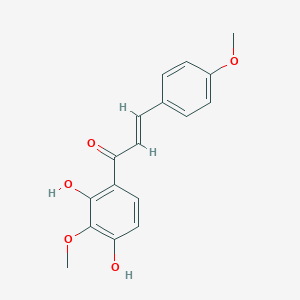

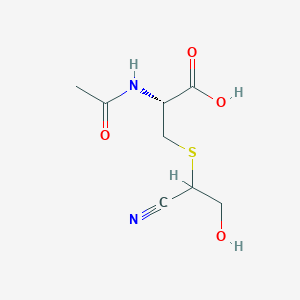

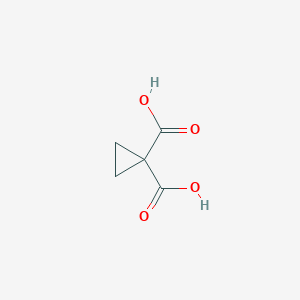

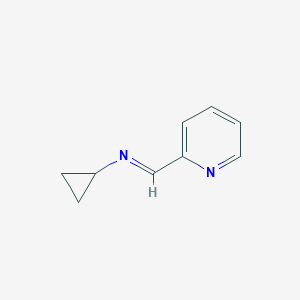

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-[[1-[[(Methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]phosphonic acid diethyl ester](/img/structure/B44177.png)

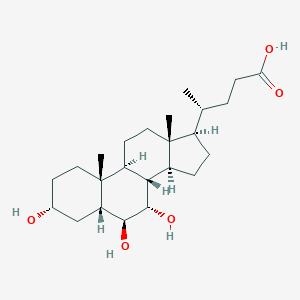

![Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44178.png)

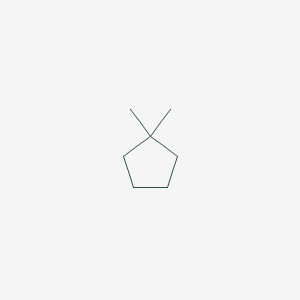

![Methyl (4R)-4-[(1S,2S,4R,5R,7R,10R,11S,14R,15R,18S)-7-ethoxycarbonyloxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadecan-15-yl]pentanoate](/img/structure/B44182.png)

![Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44186.png)

![methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44187.png)